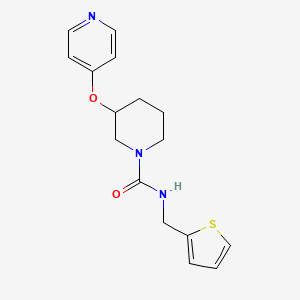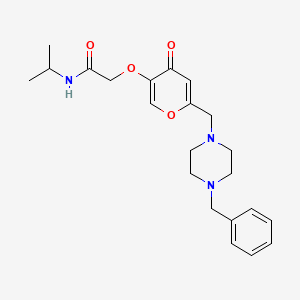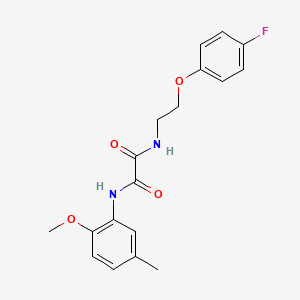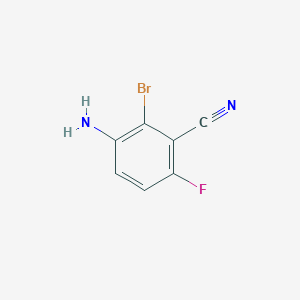
3-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has shown promising results in various studies related to medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
3-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, due to its complex structure, is of interest in synthetic and heterocyclic chemistry. Researchers have developed methods for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and piperidines, which are significant in medicinal chemistry. For instance, the Mannich reaction has been employed in the synthesis of N,S-containing heterocycles, yielding compounds with potential biological activities (Dotsenko et al., 2012). Similarly, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has been explored for their anti-angiogenic and DNA cleavage studies, highlighting the compound's versatility in generating bioactive molecules (Kambappa et al., 2017).
Anticancer and Antimicrobial Activities
The structural framework of this compound lends itself to the development of derivatives with significant biological activities. Research into thiazole-aminopiperidine hybrids has produced novel Mycobacterium tuberculosis GyrB inhibitors, underscoring the potential for developing new antibacterial agents (Jeankumar et al., 2013). Additionally, the exploration of piperazine-2,6-dione and related derivatives for their anticancer activity further demonstrates the compound's utility in the synthesis of potential therapeutic agents (Kumar et al., 2013).
Insecticidal Properties
The versatility of this compound extends to agricultural chemistry, where derivatives have been evaluated for their insecticidal properties. Research in this area includes the synthesis and toxicity assessment of pyridine derivatives against pests, providing insights into the development of new insecticidal compounds (Bakhite et al., 2014).
Propriétés
IUPAC Name |
3-pyridin-4-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(18-11-15-4-2-10-22-15)19-9-1-3-14(12-19)21-13-5-7-17-8-6-13/h2,4-8,10,14H,1,3,9,11-12H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSWUNAQUGYLJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)



![4-[(Cyclopropylamino)methyl]benzoic acid](/img/structure/B2376212.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2376214.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2376215.png)
![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376216.png)


![1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one](/img/structure/B2376220.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B2376221.png)
![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)